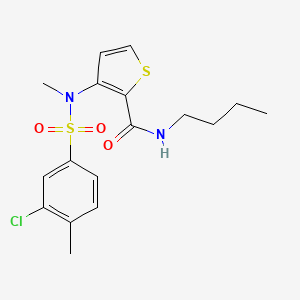

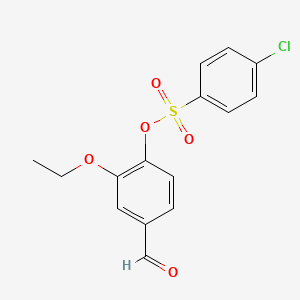

![molecular formula C17H11BrN2O3 B2843529 7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862198-94-5](/img/structure/B2843529.png)

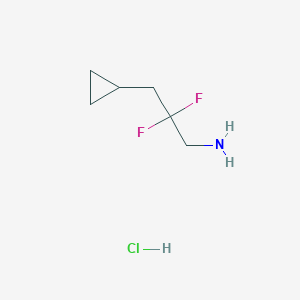

7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole . Pyrrole rings are known to be present in many biologically active compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Pyrrole is known to be a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

A study on novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase highlights the synthesis and potential biological activity of structurally related compounds. These compounds demonstrated significant inhibition of glycolic acid oxidase, indicating their potential as therapeutic agents (Rooney et al., 1983).

Another research effort focused on a cascade reaction sequence that produces novel 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones. This work showcases the synthetic versatility of pyrrolopyrimidine derivatives and their potential as building blocks for more complex molecules (Gao et al., 2007).

Photoluminescent Materials

- Studies have been conducted on the synthesis of polymers containing pyrrolopyrrole dione units, demonstrating applications in photoluminescent materials. These materials exhibit strong fluorescence, indicating potential uses in electronic applications and light-emitting devices (Zhang & Tieke, 2008).

Organic Synthesis and Medicinal Chemistry

- The preparation and study of cyclic imides for their ability to reverse electroconvulsive shock-induced amnesia in mice have been reported. This research illustrates the importance of structural modifications in developing compounds with specific biological activities (Butler et al., 1987).

Analytical Chemistry and Material Science

- An in-depth vibrational analysis on a class of organic Mannich base systems has been performed, showcasing the potential for antioxidant activity. This work emphasizes the importance of detailed structural and electronic characterization in understanding the properties of complex organic molecules (Boobalan et al., 2014).

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrrole-containing compounds are known to have diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

Direcciones Futuras

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential biological activities. Given the diverse nature of pyrrole-containing compounds, there could be many potential applications for this compound in medicinal chemistry .

Propiedades

IUPAC Name |

7-bromo-2-methyl-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2O3/c1-20-14(9-3-2-6-19-8-9)13-15(21)11-7-10(18)4-5-12(11)23-16(13)17(20)22/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBKOAHEZUPEEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2843459.png)

![1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2843465.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2843466.png)

![1-(4-Ethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2843468.png)